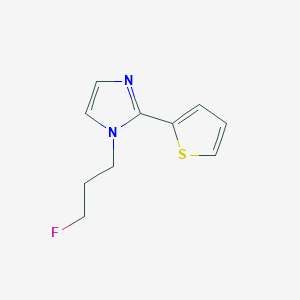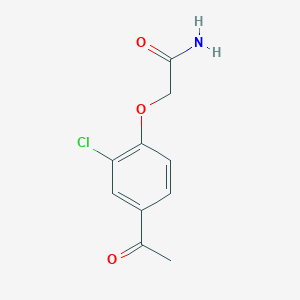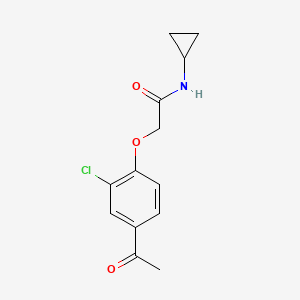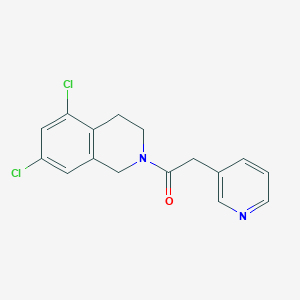![molecular formula C16H13F3N2O3 B7632215 3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)
3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid, also known as MTFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. MTFMB is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
科学研究应用
3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against several enzymes and receptors that are involved in various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has also been investigated for its antibacterial and antifungal properties. Furthermore, this compound has been used as a building block in the synthesis of other biologically active compounds.
作用机制
The exact mechanism of action of 3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes and receptors by binding to their active sites. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been found to inhibit the growth of several cancer cell lines in vitro. This compound has also been shown to reduce the level of glucose in the blood of diabetic mice. Furthermore, this compound has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid is its versatility in terms of its potential applications. It can be used as a building block in the synthesis of other biologically active compounds, or it can be used directly as a drug candidate. Furthermore, this compound has been found to have low toxicity in animal studies, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, this compound could be used as a starting point for the synthesis of novel compounds with improved biological activity. Overall, the potential applications of this compound in various fields make it a promising candidate for further research.
合成方法
The synthesis of 3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid involves a multi-step process that starts with the reaction of 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine to give this compound. The overall yield of the synthesis is approximately 60%.
属性
IUPAC Name |
3-[[[2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-9-12(5-6-13(21-9)16(17,18)19)14(22)20-8-10-3-2-4-11(7-10)15(23)24/h2-7H,8H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGUFPVIHQNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)

![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)